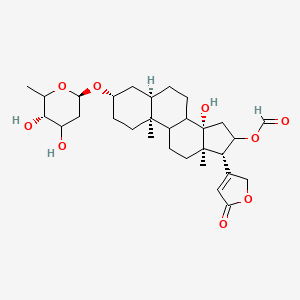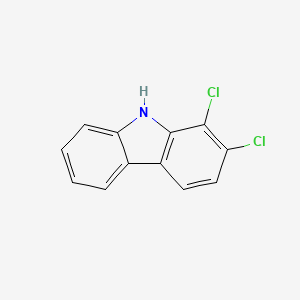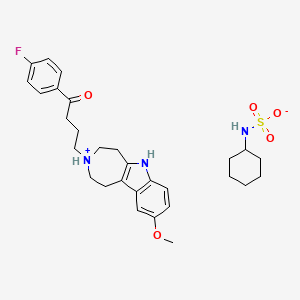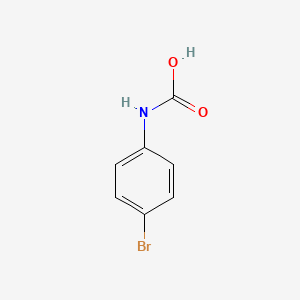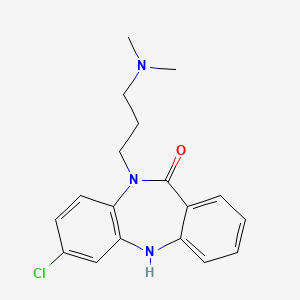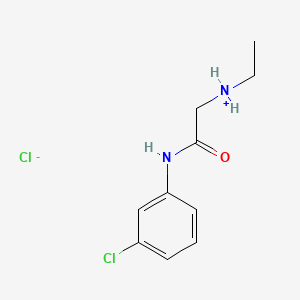![molecular formula C20H36O4Si2 B13749769 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 109971-66-6](/img/structure/B13749769.png)
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is a complex organic compound that features tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities due to their stability under various reaction conditions . The compound also contains a methoxy group and an aldehyde functional group, making it versatile for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group and aldehyde functionality are introduced through subsequent steps involving methylation and formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted benzaldehydes
Applications De Recherche Scientifique
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE involves its ability to act as both an aldol donor and acceptor in stereocontrolled reactions . The TBDMS groups provide stability to the molecule, allowing it to undergo various transformations without degradation. The methoxy and aldehyde groups participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxyacetaldehyde: A versatile reagent in synthetic glycobiology.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is unique due to its combination of TBDMS protecting groups, a methoxy group, and an aldehyde functionality. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
Numéro CAS |
109971-66-6 |
|---|---|
Formule moléculaire |
C20H36O4Si2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-17-15(14-21)12-13-16(22-7)18(17)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |
Clé InChI |
CNZLZKIDHDTMNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1O[Si](C)(C)C(C)(C)C)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


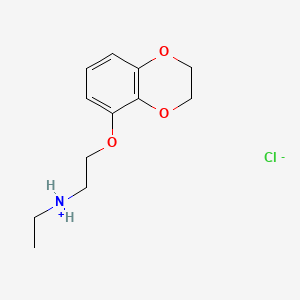
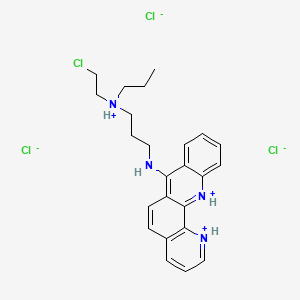
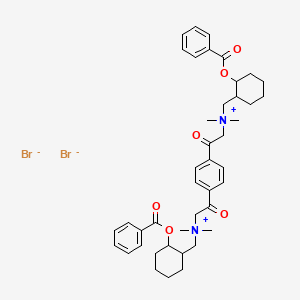
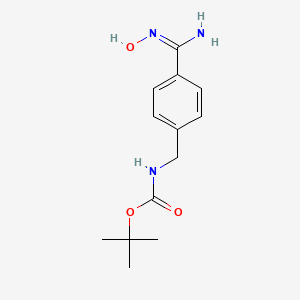
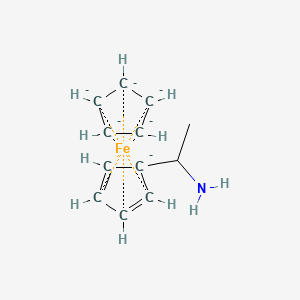
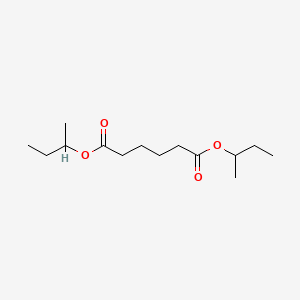
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

